Pinusolide
Description
Contextualization of Pinusolide within Natural Product Chemistry
This compound is a naturally occurring chemical compound classified as a labdane-type diterpene lactone. elsevierpure.com Diterpenes are a class of organic compounds composed of four isoprene units, and lactones are cyclic esters. The chemical structure of this compound features a complex carbocyclic framework, and it belongs to the broader category of terpenoids, which are a large and diverse class of organic compounds produced by a variety of plants. nih.gov
First isolated from the leaves of Biota orientalis (also known as Thuja orientalis), a plant used in traditional medicine, this compound is a significant subject of study within the field of natural product chemistry. researchgate.netnih.gov Its chemical formula is C21H30O4. chemspider.com The investigation of such natural products is pivotal for discovering new therapeutic agents and understanding the complex chemical interactions in biological systems.
Overview of Historical and Current Research Trajectories on this compound
Research into this compound began with its isolation and identification as a potent antagonist of the platelet-activating factor (PAF). nih.gov Early studies, such as one published in 1999, highlighted its ability to specifically inhibit PAF-induced effects, such as platelet aggregation and hypotension, without affecting responses induced by other agents like ADP, collagen, or thrombin. nih.govnih.gov This specificity marked this compound as a compound of significant interest for its potential therapeutic applications in conditions where PAF plays a key pathological role. nih.gov
Subsequent research has expanded to investigate the synthesis of this compound derivatives to explore structure-activity relationships. nih.gov For instance, a new neuroprotective derivative, 15-methoxypinusolidic acid, was also isolated from Biota orientalis. nih.gov Current research continues to explore the diverse bioactivities of this compound and its derivatives, with a significant focus on their anti-inflammatory and neuroprotective properties. nih.govnih.gov Investigations into its mechanisms of action are ongoing, particularly concerning its effects on cellular signaling pathways involved in inflammation and neuronal cell death. nih.govnih.gov
Significance of this compound as a Bioactive Natural Product
The significance of this compound as a bioactive natural product stems from its diverse and potent pharmacological activities. Its role as a specific platelet-activating factor (PAF) antagonist is a key aspect of its bioactivity. nih.govnih.gov PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. wikipedia.orggoogle.com By antagonizing the PAF receptor, this compound can mitigate these processes.
Furthermore, research has demonstrated the anti-inflammatory effects of this compound and its derivatives. For example, the derivative 15-methoxypinusolidic acid has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in microglial cells, which are key mediators of inflammation in the central nervous system. nih.gov This inhibition is independent of the NF-κB and MAPK signaling pathways. nih.gov
This compound and its derivatives have also exhibited significant neuroprotective effects. elsevierpure.comnih.gov Studies have shown their ability to protect neuronal cells from apoptosis (programmed cell death) induced by toxins like staurosporine (B1682477). elsevierpure.comnih.gov The mechanism of this neuroprotection involves the stabilization of intracellular calcium ion ([Ca2+]) homeostasis and the suppression of oxidative stress by protecting the activity of antioxidant enzymes like superoxide dismutase. nih.gov These findings suggest that this compound could be a valuable lead compound for the development of treatments for neurodegenerative diseases. elsevierpure.comnih.gov
Compound Information Table
| Compound Name | Chemical Formula |
| This compound | C21H30O4 |
| 15-methoxypinusolidic acid | Not specified in search results |
| Staurosporine | Not specified in search results |
| ADP (Adenosine diphosphate) | Not specified in search results |
| Thrombin | Not specified in search results |
| Collagen | Not specified in search results |
| Platelet-activating factor (PAF) | C26H54NO7P |
| Nitric oxide (NO) | NO |
Research Findings on this compound and its Derivatives
| Bioactivity | Key Findings | Mechanism of Action | Reference |
| PAF Antagonism | Inhibited PAF-induced platelet aggregation with an IC50 of approximately 5 x 10^-6 M. | Specific antagonist of the platelet-activating factor receptor. | nih.gov |
| Anti-inflammatory | The derivative 15-methoxypinusolidic acid significantly reduced the expression of iNOS and production of NO in LPS-stimulated microglial cells. | Inhibition of iNOS expression and NO production, independent of NF-κB and MAPK pathways. | nih.gov |
| Neuroprotection | This compound and 15-methoxypinusolidic acid protected rat cortical cells from staurosporine-induced apoptosis. | Stabilization of intracellular calcium levels and suppression of oxidative stress. | elsevierpure.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBZJAWPZXKJU-NLEAXPPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953637 | |
| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pinusolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31685-80-0 | |
| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinusolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinusolide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pinusolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 84 °C | |
| Record name | Pinusolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Natural Occurrence of Pinusolide
Botanical Origins of Pinusolide
The known natural sources of this compound are primarily within the conifer families of Pinaceae and Cupressaceae. Research has identified several species within these families that synthesize and accumulate this compound, often alongside other structurally related diterpenoids.
Pinus Species as Sources of this compound
The genus Pinus, encompassing a wide variety of pine trees, is a recognized source of numerous terpenoid compounds. nih.govnih.gov While the genus is rich in diterpenes, the occurrence of this compound specifically has been documented in a limited number of species. Notably, this compound has been reported as a natural constituent of Pinus armandii, commonly known as the Chinese white pine. researchgate.net
Another closely related labdane (B1241275) diterpene, lambertianic acid, which is considered a potential biosynthetic precursor to this compound, is readily accessible from Siberian pine trees. The co-occurrence of such related structures within the Pinus genus points to shared biosynthetic capabilities among certain species.
Biota orientalis as a Source of this compound
Biota orientalis (L.) ENDL., which is also known by its synonyms Platycladus orientalis and Thuja orientalis, is a well-documented source of this compound. researchgate.net This species, belonging to the Cupressaceae family, has been the subject of phytochemical studies that have successfully isolated and identified this compound from its biomass.
Detailed investigations have revealed that the leaves of Biota orientalis are a primary location for the accumulation of this compound. In addition to this compound, researchers have isolated a novel derivative, 15-methoxypinusolidic acid, from the leaves. The same plant material was also found to contain other known diterpenes, including lambertianic acid, isopimara-8(9),15-dien-18-oic acid, and isopimara-7(8),15-dien-3β,18-diol, highlighting the rich and diverse diterpenoid profile of this species.
Calocedrus decurrens as a Source of this compound
Calocedrus decurrens, the California incense-cedar, is another coniferous tree from the Cupressaceae family that has been investigated for its chemical constituents. usda.govusda.govresearchgate.net Its heartwood is known to produce a variety of aromatic compounds and diterpenes. nih.govnih.govsemanticscholar.org
However, based on available phytochemical studies, this compound has not been reported as a constituent of Calocedrus decurrens. The diterpenes identified in this species are structurally distinct from the labdane-type skeleton of this compound. The primary diterpenes isolated from the heartwood of C. decurrens are p-cymene derivatives, including calocedrol A and calocedrol B, along with other compounds such as libocedrol and libocedroquinone. nih.govnih.govcjnmcpu.com This indicates that while the species is capable of synthesizing diterpenoids, its enzymatic machinery appears to follow different cyclization and modification pathways than those required for this compound production.
| Genus | Species | Family | Compound(s) Isolated | Plant Part |
|---|---|---|---|---|
| Pinus | Pinus armandii | Pinaceae | This compound | Not specified |
| Biota | Biota orientalis | Cupressaceae | This compound, 15-methoxypinusolidic acid, Lambertianic acid | Leaves |
| Calocedrus | Calocedrus decurrens | Cupressaceae | Calocedrol A, Calocedrol B, Libocedroquinone (this compound not reported) | Heartwood |
Methodologies for this compound Isolation from Plant Biomass
The isolation of this compound from plant material involves a multi-step process that leverages the compound's physicochemical properties to separate it from the complex mixture of metabolites present in the plant extract. rsc.org The general strategy includes an initial extraction, followed by partitioning and chromatographic purification.
A common approach begins with the preparation of the plant material, which typically involves drying and grinding the biomass to increase the surface area for solvent penetration. rsc.org The powdered material is then subjected to solvent extraction.
Extraction and Partitioning: A detailed protocol for isolating this compound and its derivatives from the dried leaves of Biota orientalis illustrates a typical workflow. The process commences with extraction using 80% methanol (B129727) (MeOH). The resulting crude extract is then suspended in water and partitioned with a nonpolar solvent like dichloromethane (B109758) (CH2Cl2) to separate compounds based on polarity. The CH2Cl2 fraction, containing the diterpenes, is further purified by a liquid-liquid partition between 90% MeOH and n-hexane. This step effectively separates the moderately polar diterpenes (in the MeOH phase) from nonpolar lipids and waxes (in the hexane phase).
Chromatographic Purification: The final stage of isolation relies on chromatography. The active fraction (e.g., the 90% MeOH fraction) is concentrated and subjected to column chromatography. Silica (B1680970) gel is a commonly used stationary phase for this purpose. The column is eluted with a solvent system of increasing polarity, such as a gradient of n-hexane and ethyl acetate, to separate the individual compounds. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the target compound are combined. Final purification to yield pure this compound may require further chromatographic steps, such as high-performance liquid chromatography (HPLC). rsc.org
| Step | Procedure | Purpose |
|---|---|---|
| 1. Preparation | Drying and grinding of plant material (e.g., leaves). | Increase surface area for efficient extraction. |
| 2. Extraction | Maceration or soxhlet extraction with a polar solvent (e.g., Methanol/Water). | Create a crude extract containing a broad range of metabolites. |
| 3. Partitioning | Liquid-liquid partitioning between immiscible solvents (e.g., H2O/CH2Cl2, followed by MeOH/Hexane). | Separate compounds into fractions based on polarity, removing highly polar and nonpolar impurities. |
| 4. Column Chromatography | Separation on a solid stationary phase (e.g., Silica Gel) with a mobile phase gradient. | Isolate individual compounds from the enriched fraction. |
| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) if necessary. | Achieve high purity of the target compound. |
Biosynthetic Pathways and Precursors of this compound in Natural Sources
The biosynthesis of this compound, as a labdane-related diterpenoid, follows the general pathway established for this extensive class of natural products. cjnmcpu.comnih.gov The construction of its characteristic carbon skeleton originates from fundamental five-carbon building blocks synthesized via the methylerythritol phosphate (MEP) pathway within plant plastids. cjnmcpu.com
Early Stages: The pathway begins with the synthesis of the universal C20 diterpene precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). cjnmcpu.com The formation of the defining bicyclic labdane core is then initiated by a class II diterpene synthase (diTPS). This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic diphosphate intermediate, typically a copalyl pyrophosphate (CPP) isomer. researchgate.netnih.gov
Formation of the Labdane Skeleton and Later Modifications: Following the initial cyclization, a class I diTPS acts upon the CPP intermediate. This second enzyme removes the pyrophosphate group to generate a carbocation, which is then stabilized to form the final diterpene hydrocarbon skeleton. nih.gov
For this compound, the subsequent steps involve a series of oxidative modifications, which are crucial for installing the functional groups and the characteristic furanone (or butenolide) ring. These tailoring reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (CYPs) and other oxidoreductases. researchgate.net The compound lambertianic acid, which shares the same labdane skeleton and is found alongside this compound derivatives, is a plausible intermediate in the biosynthetic pathway. The conversion of lambertianic acid or a similar precursor to this compound would likely involve oxidative modifications of the side chain at the C-9 position, leading to the formation of the γ-lactone ring. While the specific enzymes responsible for the biosynthesis of this compound have not yet been fully characterized, studies on other furanoditerpenoids have shown that CYP enzymes are capable of catalyzing the formation of furan (B31954) and lactone rings. nih.gov
| Compound Name | Compound Class |
|---|---|
| This compound | Labdane Diterpene Lactone |
| Lambertianic Acid | Labdane Diterpene |
| 15-methoxypinusolidic acid | This compound Derivative |
| Isopimara-8(9),15-dien-18-oic acid | Isopimarane Diterpene |
| Isopimara-7(8),15-dien-3β,18-diol | Isopimarane Diterpene |
| Calocedrol A | p-Cymene Diterpene Phenol |
| Calocedrol B | p-Cymene Diterpene Phenol |
| Libocedrol | Phenolic Ether Diterpene |
| Libocedroquinone | Diterpene |
| Geranylgeranyl pyrophosphate (GGPP) | Diterpene Precursor |
| Isopentenyl pyrophosphate (IPP) | Terpene Precursor |
| Dimethylallyl pyrophosphate (DMAPP) | Terpene Precursor |
| Copalyl pyrophosphate (CPP) | Bicyclic Diterpene Intermediate |
Chemical Synthesis and Derivatization of Pinusolide
Total Synthesis Approaches for Pinusolide
The total synthesis of this compound has been a key focus for chemists, aiming to provide a reliable and scalable source of this natural product, independent of its natural availability. These efforts have led to the development of several elegant and efficient synthetic routes.
Gram-Scale Synthesis Strategies for this compound
The development of gram-scale synthesis strategies is crucial for enabling extensive biological evaluation and preclinical studies of this compound. Researchers have successfully devised methods to produce this compound in significant quantities. One notable strategy commences with lambertianic acid, which is accessible in large amounts. nih.gov This approach has been demonstrated to be scalable, allowing for the production of this compound on a gram scale. nih.gov The availability of such quantities is instrumental for in-depth biological investigations, including its potential as an antileukemic agent. nih.gov
Semisynthesis of this compound Analogues
Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a powerful tool for generating a diverse range of analogues. In the context of this compound, semisynthetic approaches have been employed to explore the structure-activity relationships of this class of compounds. By selectively modifying different functional groups on the this compound scaffold, researchers can systematically investigate the impact of these changes on biological activity. This approach is often more efficient than total synthesis for producing a library of related compounds.
Design and Synthesis of this compound Derivatives for Enhanced Bioactivity
The rational design and synthesis of derivatives are key strategies for optimizing the biological activity of a lead compound like this compound. This process involves identifying the pharmacophoric elements of the molecule and making targeted modifications to enhance its potency, selectivity, or pharmacokinetic properties. For instance, modifications to the lactone ring, the furan (B31954) moiety, or the side chain of this compound can lead to derivatives with improved biological profiles. The design of these derivatives is often guided by computational modeling and a deep understanding of the target receptor or enzyme.
Novel Synthetic Methodologies Applied to this compound and Diterpenoid Skeletons
The pursuit of synthesizing complex natural products like this compound has often been a driving force for the development of new synthetic methods and strategies. The construction of the intricate diterpenoid skeleton of this compound presents unique challenges that have inspired chemists to devise innovative solutions. These novel methodologies may involve new cyclization strategies, C-H activation techniques, or stereoselective transformations. The insights gained from the synthesis of this compound can then be applied to the synthesis of other structurally related and biologically important diterpenoids, thereby expanding the toolbox of synthetic organic chemistry. nih.govelsevierpure.com The development of synthetic biology methods, including heterologous biosynthesis and genome mining, also presents a promising avenue for accessing novel diterpenoid pyrones and their analogues. elsevierpure.com
Molecular and Cellular Mechanisms of Pinusolide S Biological Actions
Modulation of Inflammatory Pathways by Pinusolide
This compound, a naturally occurring diterpene lactone, has been the subject of scientific investigation to elucidate its mechanisms of action in biological systems. Research has focused on its interaction with key inflammatory pathways at the molecular and cellular levels. The compound's activities are primarily centered on its ability to antagonize a specific lipid mediator receptor and to interfere with the synthesis of potent inflammatory molecules.
Platelet-Activating Factor Receptor Antagonism by this compound
This compound is recognized as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. nih.govmdpi.comnih.gov Its antagonistic activity has been demonstrated through its ability to inhibit the binding of PAF to its receptor on rabbit platelets. nih.govnih.gov This inhibitory action is specific to PAF-induced effects, as this compound does not impede platelet aggregation initiated by other agents such as ADP, thrombin, and collagen. nih.govnih.gov
The efficacy of this compound as a PAF receptor antagonist has been quantified in vitro, where it was found to inhibit PAF-induced aggregation of rabbit platelets with an IC50 value of 5 µM. nih.govnih.gov In vivo studies have further substantiated these findings, showing that this compound can protect mice from PAF-induced lethality. nih.gov The structural features of this compound are crucial for its antagonistic activity. Studies on various derivatives have revealed that the carboxymethyl ester group at C-19, the integrity of the α,β-unsaturated butenolide ring, and the exocyclic olefinic function are all necessary for its maximum inhibitory effect on PAF receptor binding. nih.govnih.gov
Inhibitory Activity of this compound on Platelet Aggregation
| Agonist | This compound Activity | IC50 Value |
|---|---|---|
| Platelet-Activating Factor (PAF) | Inhibitory | 5 µM |
| ADP | No inhibitory effect | N/A |
| Thrombin | No inhibitory effect | N/A |
| Collagen | No inhibitory effect | N/A |
Inhibition of NF-kB Signaling Pathway by this compound
Based on the conducted research, no information was found regarding the direct inhibition of the NF-kB signaling pathway by this compound.
Impact of this compound on 5-Lipoxygenase Dependent Leukotriene Generation
This compound has been shown to inhibit the generation of leukotriene C4 (LTC4), a product of the 5-lipoxygenase (5-LO) pathway, in bone marrow-derived mast cells. nih.gov This inhibitory effect is concentration-dependent and is achieved through a multi-faceted mechanism that targets several key signaling events upstream of leukotriene synthesis. nih.gov
A critical step in the production of leukotrienes is the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by cytosolic phospholipase A2 (cPLA2). The activity of cPLA2 is regulated by phosphorylation. clinexprheumatol.org Research has demonstrated that the inhibition of LTC4 generation by this compound is associated with a reduction in the phosphorylation of cPLA2. nih.gov
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in various cellular processes, including inflammation. The mechanism by which this compound reduces the phosphorylation of cPLA2 involves the blockade of the JNK pathway. nih.gov It is noteworthy that this compound's inhibitory action is specific to the JNK pathway, as it does not affect the phosphorylation of extracellular signal-regulated kinase (ERK) or p38 MAP kinase. nih.gov
An increase in intracellular calcium concentration is a crucial signal for the activation of various cellular processes, including the inflammatory response in neutrophils. In mast cells, the generation of LTC4 is dependent on calcium signaling. This compound has been found to suppress the influx of intracellular calcium. nih.gov This suppression of calcium influx is a key component of its mechanism for inhibiting 5-LO dependent LTC4 generation. nih.gov The potent inhibition of LTC4 synthesis by this compound is attributed to the dual effect of suppressing both calcium influx and JNK phosphorylation. nih.gov
Mechanisms of this compound in Inhibiting Leukotriene C4 Generation
| Molecular Target/Process | Effect of this compound |
|---|---|
| cPLA2 Phosphorylation | Decrease |
| JNK Pathway | Inhibition |
| ERK Pathway | No effect |
| p38 MAP Kinase Phosphorylation | No effect |
| Intracellular Ca2+ Influx | Suppression |
Inhibition of Inducible Nitric Oxide Synthase by this compound
While direct studies on this compound's effect on inducible nitric oxide synthase (iNOS) are limited, research on a closely related derivative provides significant insight. A study investigating 15-methoxypinusolidic acid (15-MPA), a derivative of this compound, demonstrated its inhibitory effects on iNOS in lipopolysaccharide (LPS)-stimulated microglial BV2 cells. The research showed that 15-MPA significantly decreased the expression and activity of iNOS, which in turn reduced the production of nitric oxide (NO) nih.gov. This suggests a potential anti-inflammatory effect on microglial cells, as excessive NO production by iNOS is associated with inflammatory processes in the brain nih.govmaastrichtuniversity.nl. The study further noted that this inhibition by 15-MPA was independent of the NF-κB and MAPK signaling pathways nih.gov.
Cellular Apoptosis and Proliferation Regulation by this compound
Based on available scientific literature, there is a lack of specific research investigating the direct role of this compound in the induction of apoptosis in neoplastic (cancerous) cells. While many natural compounds are known to trigger apoptosis in tumor cells, specific studies detailing this mechanism for this compound are not prevalent in the current body of research nih.govjbtr.or.krresearchgate.netmdpi.comnih.gov.
Similarly, there is no specific scientific evidence from the conducted research that delineates the role of the mitochondrial pathway in any potential this compound-induced apoptosis in cancerous cells. The mitochondrial, or intrinsic, pathway of apoptosis involves the release of pro-apoptotic molecules like cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins jbtr.or.krmdpi.commdpi.com. However, studies explicitly linking this compound to this pathway in neoplastic cells have not been identified.
In contrast to its effects on neoplastic cells, this compound has demonstrated significant anti-apoptotic and neuroprotective activities in neuronal systems. Research has shown that this compound can protect neuronal cells from apoptosis induced by toxins such as staurosporine (B1682477) (STS) nih.govelsevierpure.com. In primary cultures of rat cortical cells, pretreatment with this compound was found to attenuate the characteristic morphological changes of apoptosis, including cytoplasmic condensation and nuclear fragmentation, following exposure to STS nih.govelsevierpure.com. This neuroprotective effect is attributed to its ability to interfere with key signaling pathways that lead to programmed cell death nih.gov. The inhibition of caspase-3/7 activation, a critical step in the execution phase of apoptosis, has been observed in neuronal cells treated with this compound nih.govelsevierpure.com.
One of the primary mechanisms behind this compound's anti-apoptotic effect in neurons is the stabilization of intracellular calcium ([Ca²⁺]i) homeostasis. An uncontrolled elevation of intracellular calcium is a key trigger in apoptotic pathways nih.gov. In studies using rat cortical cells, the apoptosis-inducing agent staurosporine caused a significant, seven-fold increase in [Ca²⁺]i compared to control cells nih.gov. However, pretreatment with this compound was shown to effectively counteract this effect. At a concentration of 5.0 μM, this compound blocked the staurosporine-induced increase in intracellular calcium by 38% nih.gov. This suggests that the neuroprotective action of this compound is closely linked to its ability to modulate Ca²⁺ signaling, a critical event in the apoptotic cascade nih.gov.
Table 1: Effect of this compound on Staurosporine (STS)-Induced Increase in Intracellular Calcium ([Ca²⁺]i)
| Treatment | Concentration | % Inhibition of [Ca²⁺]i Increase |
|---|
Data sourced from studies on primary cultures of rat cortical cells where apoptosis was induced by 100 nM STS. nih.gov
This compound also exerts its neuroprotective effects by suppressing the overproduction of reactive oxygen species (ROS) and subsequent oxidative stress nih.gov. Exposure of cortical neurons to staurosporine leads to a substantial increase in cellular ROS levels and lipid peroxidation nih.govelsevierpure.com. This compound treatment significantly reduces this STS-induced ROS production nih.gov.
The mechanism for this antioxidant effect does not appear to involve direct free-radical scavenging. Instead, this compound helps preserve the activity of endogenous antioxidant enzymes, specifically superoxide dismutase (SOD) nih.govelsevierpure.com. STS insult was shown to decrease cellular SOD activity, but pretreatment with this compound almost completely inhibited this reduction nih.gov. By maintaining SOD activity, this compound helps prevent the accumulation of harmful ROS, thereby protecting the neuron from oxidative damage and subsequent apoptosis nih.gov. This stabilization of the cellular redox environment is likely linked to its ability to maintain calcium homeostasis, as the two processes are often interrelated in apoptotic signaling nih.gov.
Table 2: Antioxidant Effects of this compound in Staurosporine (STS)-Injured Neuronal Cells
| Parameter | Effect of this compound Treatment | Mechanism |
|---|---|---|
| ROS Production | Significantly reduced | Preservation of SOD activity |
| Lipid Peroxidation | Significantly reduced | Preservation of SOD activity |
Findings are based on studies in primary cultures of rat cortical cells. nih.govelsevierpure.com
Table of Mentioned Compounds
Anti-apoptotic Effects of this compound in Neuronal Systems
Influence on Caspase Cascade Activation by this compound
This compound has been observed to influence the caspase cascade, a crucial pathway in the execution phase of apoptosis, or programmed cell death. Research indicates that this compound can attenuate the activation of specific caspases, thereby contributing to its neuroprotective effects.
In a study utilizing primary cultures of rat cortical cells, this compound demonstrated a significant inhibitory effect on the activation of caspase-3/7 induced by the apoptosis-inducing agent staurosporine. The activation of the caspase cascade is a downstream event often triggered by intracellular calcium ion ([Ca2+]) elevation and the production of reactive oxygen species (ROS). This compound's ability to reduce the staurosporine-induced increase in caspase-3/7 activity is thought to be a consequence of its capacity to prevent the initial rise in intracellular calcium and the overproduction of ROS nih.gov.
Treatment of staurosporine-insulted neuronal cells with this compound resulted in a notable reduction in the activity of these executioner caspases. This inhibition of caspase-3/7 activation is a key element of the anti-apoptotic mechanism of this compound, protecting neuronal cells from programmed cell death nih.gov.
Table 1: Effect of this compound on Caspase-3/7 Activation
| Treatment | Caspase-3/7 Activity |
|---|---|
| Control | Baseline |
| Staurosporine (STS) | Increased |
| This compound + STS | Reduced Increase |
Metabolic Regulation by this compound
This compound has been shown to play a role in metabolic regulation, particularly in the context of insulin (B600854) resistance.
Improvement of High Glucose-Induced Insulin Resistance
High glucose levels can induce a state of insulin resistance in muscle cells, characterized by reduced insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and decreased glucose uptake. This compound has been found to counteract these effects. In L6 myotubes exposed to high glucose concentrations, this compound treatment prevented the disruption of insulin signaling. It was observed that this compound attenuates the blockade of insulin signaling by enhancing the tyrosine phosphorylation of IRS-1 ecronicon.net. This improvement in insulin signaling subsequently leads to increased insulin-stimulated glucose uptake, thereby ameliorating the high glucose-induced insulin-resistant state ecronicon.net.
Activation of AMP-Activated Protein Kinase by this compound
The beneficial effects of this compound on insulin resistance are closely linked to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Studies have demonstrated that this compound stimulates the phosphorylation of AMPK in muscle cells ecronicon.net.
The activation of AMPK by this compound appears to be a primary mechanism for the enhanced glucose uptake. This effect is thought to be predominantly mediated through an LKB1-dependent pathway, as the stimulatory effects of this compound on AMPK phosphorylation and glucose uptake were significantly diminished by siRNA targeting LKB1 or by the use of the AMPK inhibitor, compound C. Furthermore, under conditions of high glucose which typically lead to decreased phosphorylation of both AMPK and its downstream target Acetyl-CoA Carboxylase (ACC), this compound treatment was able to prevent this decrease in activity ecronicon.net.
Table 2: this compound's Effect on Key Molecules in Insulin Signaling
| Condition | IRS-1 Tyrosine Phosphorylation | AMPK Phosphorylation | Glucose Uptake |
|---|---|---|---|
| Normal Glucose | Normal | Normal | Normal |
| High Glucose | Reduced | Decreased | Reduced |
| High Glucose + this compound | Enhanced | Increased | Increased |
Antioxidant Activities of this compound
This compound exhibits antioxidant properties, primarily demonstrated through its protective effects on cellular components against oxidative stress. While direct free-radical scavenging assays on the isolated compound are not extensively documented in the reviewed literature, its antioxidant activity is evident from its influence on cellular mechanisms.
In studies investigating the neuroprotective effects of this compound, it was found to significantly reduce the overproduction of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells subjected to staurosporine-induced apoptosis. This suggests that this compound can mitigate the damaging effects of oxidative stress on cellular membranes nih.gov.
Furthermore, this compound has been shown to protect the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme. Under conditions of oxidative insult that would typically reduce SOD activity, treatment with this compound helped to preserve the function of this enzyme. By maintaining SOD activity, this compound contributes to the detoxification of superoxide radicals, thereby inhibiting the overproduction of ROS nih.gov. These findings indicate that this compound's antioxidant action involves, at least in part, the support of the cell's own antioxidant defense systems.
Pharmacological Efficacy and Therapeutic Prospects of Pinusolide
Modulation of Physiological Responses by Pinusolide
This compound exhibits a significant capacity to modulate physiological responses, primarily through its interaction with the platelet-activating factor. This modulation includes specific inhibitory effects on PAF-induced hypotension and a less specific, but still notable, impact on vascular permeability. wikipedia.orgfishersci.ca
Inhibition of PAF-Induced Hypotension
This compound acts as a potent and selective antagonist of platelet-activating factor (PAF), a phospholipid mediator known to induce various pharmacological actions, including hypotension. wikipedia.orgnih.govfishersci.canih.gov Studies have demonstrated that this compound effectively inhibits PAF-induced hypotension in rats in a dose-dependent manner. For instance, intravenous administration of this compound at doses ranging from 5 to 20 mg/kg dose-dependently inhibited hypotension induced by 0.03 µg/kg PAF. nih.gov
A key finding is the specificity of this compound's inhibitory action. While it strongly inhibited PAF-induced hypotension, it showed no significant effect on hypotension induced by other vasoactive substances such as acetylcholine, histamine, or serotonin. wikipedia.orgnih.govwikipedia.orgfishersci.canih.gov This selectivity underscores its potential as a targeted therapeutic agent. In in vitro studies, this compound (IC50, approximately 5 × 10-6 M) specifically inhibited [3H]serotonin release from rabbit platelets when stimulated with PAF (5 × 10-8 M), but had no effect when stimulated by ADP, collagen, or thrombin. wikipedia.orgnih.govwikipedia.orgfishersci.calipidmaps.orgfishersci.ie
The comparative efficacy of this compound against a known PAF antagonist, CV-3988, revealed that this compound was less potent and had a shorter duration of action. For example, CV-3988 (5 mg/kg) inhibited PAF-induced hypotension by 56% at 5 minutes, with the inhibitory effect persisting for 60 minutes at 40%. wikipedia.org Despite this, this compound's selective antagonistic activity towards PAF remains a significant finding. wikipedia.org
Table 1: Inhibitory Effect of this compound on PAF-Induced [3H]Serotonin Release from Rabbit Platelets wikipedia.orgnih.govwikipedia.orgfishersci.calipidmaps.orgfishersci.ie
| Stimulant (Concentration) | This compound Effect (IC50) | Notes |
| PAF (5 x 10-8 M) | Inhibited (approx. 5 x 10-6 M) | Specific inhibition |
| ADP (1 x 10-4 M) | No effect | |
| Collagen (15 µg/ml) | No effect | |
| Thrombin (5.0 unit/ml) | No effect |
Table 2: Specificity of this compound's Inhibitory Effect on Hypotension in Rats wikipedia.orgwikipedia.orgnih.gov
| Inducing Agent | This compound Effect |
| PAF | Inhibited dose-dependently |
| Acetylcholine | No effect |
| Histamine | No effect |
| Serotonin | No effect |
Effects on Vascular Permeability
Platelet-activating factor is also known to increase vascular permeability. wikipedia.org this compound has been shown to inhibit PAF-induced cutaneous vascular permeability. Oral administration of this compound (50 mg/kg) inhibited PAF-induced cutaneous vascular permeability to 77% of control values (p < 0.01). wikipedia.org This inhibitory effect was observed across different concentrations of intradermally injected PAF (5, 50, and 500 ng), with this compound inhibiting 60% of permeability induced by 5 ng PAF and 40% by 500 ng PAF. wikipedia.org
However, the inhibitory effect of this compound on PAF-induced vascular permeability is considered less specific compared to its effect on hypotension. wikipedia.orgnih.govwikipedia.orgfishersci.ca For instance, oral administration of this compound (50 mg/kg) also inhibited histamine-induced and serotonin-induced cutaneous vascular permeability to 34% and 41% of their control values, respectively (p < 0.01). wikipedia.org This indicates a broader, less selective action on vascular permeability when compared to its highly specific antagonism of PAF-induced hypotension. wikipedia.org
Table 3: Effect of this compound (50 mg/kg, p.o.) on Cutaneous Vascular Permeability in Rats wikipedia.org
| Inducing Agent (Intradermal) | Inhibition of Cutaneous Vascular Permeability (as % of control) |
| PAF (5 ng) | 60% |
| PAF (500 ng) | 40% |
| Histamine | 34% |
| Serotonin | 41% |
This compound as a Candidate for Novel Drug Development
The selective antagonistic activity of this compound against PAF, coupled with its observed effects on physiological responses, positions it as a promising candidate for novel drug development. wikipedia.orgnih.govwikipedia.orgfishersci.ca Its ability to specifically inhibit PAF-induced hypotension suggests therapeutic value, particularly in conditions where PAF plays a detrimental role, such as shock or acute inflammation. wikipedia.orgnih.govwikipedia.orgfishersci.ca
Beyond its PAF antagonistic properties, this compound has been investigated for other potential therapeutic applications. It exhibits anti-inflammatory and neuroprotective properties, primarily through its ability to inhibit the NF-κB signaling pathway. mims.com This modulation of NF-κB, a crucial pathway in immune responses and inflammation, suggests this compound could reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation and potentially offering protection against neurodegenerative conditions. mims.com
Furthermore, this compound has demonstrated antileukemic potential. hu.edu.jowikipedia.org Research also indicates its capacity to improve high glucose-induced insulin (B600854) resistance by enhancing IRS-1 tyrosine phosphorylation through the activation of the AMPK pathway. wikipedia.orgebi.ac.uk This suggests that targeting the AMPK pathway with compounds like this compound could represent a novel therapeutic strategy for hyperglycemia-induced insulin resistance and type 2 diabetes. wikipedia.org
The multifaceted biological activities of this compound, particularly its specific PAF antagonism and its roles in inflammation, neuroprotection, and metabolic regulation, highlight its potential for the development of new therapeutic agents. Further research, including the molecular design of this compound analogues, may lead to the discovery of new, more potent, and specific PAF antagonists or other drug candidates with broader applications. wikipedia.orgnih.govwikipedia.orgfishersci.camims.com
Structure Activity Relationship Studies of Pinusolide and Its Analogues
Identification of Key Structural Moieties for Bioactivity
Comprehensive SAR studies on Pinusolide and its derivatives have revealed that specific structural elements are crucial for its maximum PAF receptor binding inhibitory activity capes.gov.bracs.orgnih.govresearchgate.netacs.orgresearchgate.neturegina.caacs.org.
Role of the Carboxymethyl Ester Group at C-19
The carboxymethyl ester group located at the C-19 position of this compound is identified as a necessary component for its maximal PAF receptor binding inhibitory activity capes.gov.bracs.orgnih.govresearchgate.netacs.orgresearchgate.neturegina.caacs.org. Modifications or alterations to this group can significantly impact the compound's ability to bind to the PAF receptor, underscoring its critical role in the observed bioactivity.
Importance of the α,β-Unsaturated Butenolide Ring Integrity
The integrity of the α,β-unsaturated butenolide ring is paramount for this compound's biological activity capes.gov.bracs.orgnih.govresearchgate.netacs.orgresearchgate.neturegina.caacs.org. Research indicates that this ring system is essential for the compound's potent PAF receptor binding inhibition. For instance, replacing the α,β-unsaturated butenolide with a furan (B31954) ring resulted in a complete loss of binding affinity uregina.ca. Furthermore, a β-substituted α,β-unsaturated butenolide derivative was found to be approximately 20 times less active than this compound, which possesses an α-substituted butenolide ring uregina.ca. These findings highlight that the specific structure of the butenolide ring is beneficial for binding uregina.ca.
Rational Design of this compound Derivatives
The insights gained from SAR studies have facilitated the rational design of this compound derivatives. By understanding which structural moieties are critical for activity, chemists can strategically modify other parts of the molecule to optimize its pharmacological profile. For example, 17 this compound derivatives were prepared to investigate their PAF receptor binding inhibitory activity and to seek compounds with improved pharmacological characteristics capes.gov.bracs.orgnih.govacs.org. This includes modifications aimed at improving properties such as water solubility and stability, while retaining or enhancing the desired biological activity researchgate.netacs.orgresearchgate.neturegina.ca.
Pharmacological Profiling of this compound Derivatives
Pharmacological profiling of this compound derivatives has revealed varying degrees of activity and improved properties. This compound itself is a potent PAF receptor binding antagonist capes.gov.bracs.orgnih.gov. Among the derivatives, the 17-nor-8-oxo derivative (often referred to as derivative 8 in studies) was found to be as potent as this compound in inhibiting PAF receptor binding acs.orgresearchgate.netacs.orgresearchgate.neturegina.ca. Other this compound derivatives have also shown diverse pharmacological activities, including anti-inflammatory and neuroprotective effects researchgate.netresearchgate.netnih.gov. For instance, 15-methoxypinusolidic acid, a this compound derivative, has demonstrated significant protective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells and inhibits inducible nitric oxide synthase in microglial cells, suggesting potential anti-inflammatory effects researchgate.netresearchgate.netmdpi-res.com.
An example of observed activity is presented in the table below:
| Compound | Activity | IC50 (µM) / Effect | Reference |
| This compound | PAF Receptor Binding Inhibition | Potent | capes.gov.bracs.orgnih.gov |
| 17-nor-8-oxo derivative (Derivative 8) | PAF Receptor Binding Inhibition | As potent as this compound | acs.orgresearchgate.netacs.orgresearchgate.neturegina.ca |
| 15-methoxypinusolidic acid | Neuroprotective activity (glutamate-induced neurotoxicity) | Significant protective activity | researchgate.net |
| 15-methoxypinusolidic acid | Inhibition of inducible nitric oxide synthase | Inhibited starting from 5 µM | researchgate.netnih.govmdpi-res.com |
Strategies for Enhancing Pharmacological Profiles (e.g., water solubility, stability)
Strategies for enhancing the pharmacological profiles of this compound and its derivatives primarily focus on improving properties like water solubility and stability, which are crucial for drug development researchgate.netacs.orgresearchgate.neturegina.ca.
Improved Water Solubility: Certain derivatives, such as the 17-nor-8-oxo derivative (derivative 8) and derivative 11, have shown improved water solubility compared to this compound acs.orgresearchgate.netacs.orgresearchgate.neturegina.ca. For example, this compound has a predicted log P (octanol/water) value of 3.12, while derivative 8 has a log P of 0.86 and derivative 11 has a log P of 0.26, indicating their less hydrophobic nature and better aqueous solubility uregina.ca. Enhancing water solubility is a common challenge for poorly water-soluble drugs, and methods like solid dispersions (SDs) and the use of surfactants are general strategies employed to improve dissolution rates and bioavailability pharmaexcipients.comnih.gov.
Enhanced Stability: Studies have also focused on developing derivatives with apparent lack of susceptibility to Michael-type nucleophilic addition, which can lead to a short duration of in vivo activity for compounds like this compound acs.orgresearchgate.netacs.orgresearchgate.neturegina.ca. Derivatives 13 and 18, for instance, were designed to be less prone to such additions, suggesting improved stability in biological systems acs.orguregina.ca.
These targeted modifications aim to create this compound analogues that not only retain potent biological activity but also possess more favorable pharmacokinetic properties for potential therapeutic applications.
Advanced Research Methodologies in Pinusolide Investigations
Chromatographic and Spectroscopic Techniques for Pinusolide Analysis
Chromatographic and spectroscopic methods are fundamental for the isolation, purification, identification, and quantitative analysis of this compound from natural sources or synthetic preparations.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purification of this compound from complex plant extracts, often employed in preparative modes to isolate active compounds wikipedia.orgguidetopharmacology.org. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is extensively utilized for the identification, metabolic fingerprinting, profiling, and precise quantification of this compound within intricate biological or herbal matrices, such as Traditional Chinese Medicine (TCM) formulations nih.govhu.edu.jo. LC-QTOF-MS has been instrumental in confirming this compound as a characteristic chemical marker in such formulations hu.edu.jo. Gas Chromatography-Mass Spectrometry (GC-MS) also plays a role in chemical profiling, especially for volatile constituents wikipedia.orgwikipedia.orgresearchgate.net. Beyond analytical separations, various forms of column chromatography, including silica (B1680970) gel, octadecyl silane (B1218182) (C18), and Sephadex LH-20, are routinely used for initial fractionation and subsequent purification steps during the isolation process wikipedia.orgguidetopharmacology.orgflybase.orgbiocrick.comebi.ac.uknih.gov.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (1H-NMR) and carbon-13 (13C-NMR), is indispensable for the definitive determination of this compound's chemical structure and that of its derivatives wikipedia.orgwikipedia.orgflybase.orgontosight.ai. Detailed spectral data, including specific chemical shifts, are critical for structural confirmation wikipedia.org. Two-dimensional (2D) NMR techniques further aid in elucidating complex molecular architectures flybase.org. Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS), is employed to ascertain the molecular weight and provide crucial fragmentation patterns for structural characterization wikipedia.orgflybase.orgontosight.ai. Electron Ionization Mass Spectrometry (EIMS) provides characteristic mass-to-charge (m/z) ratios wikipedia.org. Infrared (IR) spectroscopy is used to identify key functional groups within the this compound molecule flybase.orgbiocrick.com. Additionally, UV-Vis spectroscopy is often integrated with HPLC systems for detection purposes guidetopharmacology.org.
In Vitro Cellular Assays for this compound Bioactivity Screening
In vitro cellular assays are crucial for rapidly screening and characterizing the biological activities of this compound, providing insights into its potential therapeutic applications and cellular targets.
This compound has demonstrated potent inhibitory effects on platelet-activating factor (PAF)-induced aggregation of rabbit platelets, exhibiting an IC50 value of 5 µM nih.gov. In the context of anti-inflammatory research, this compound has been shown to inhibit 5-lipoxygenase (5-LO)-dependent leukotriene C4 (LTC4) generation in immunoglobulin E (IgE)/antigen-induced bone marrow-derived mast cells (BMMCs) nih.gov. The mechanistic studies revealed that this inhibition is associated with a decrease in cytosolic phospholipase A2 (cPLA2) phosphorylation, which occurs through a reduction in intracellular Ca2+ influx and the blocking of c-Jun N-terminal kinase (JNK) pathways. Notably, this compound did not affect extracellular signal-regulated kinase (ERK) or p38 mitogen-activated protein (MAP) kinase phosphorylation nih.gov. Furthermore, a this compound derivative, 15-methoxypinusolidic acid (15-MPA), has been found to inhibit inducible nitric oxide synthase (iNOS) in microglial cells, suggesting a potential anti-inflammatory effect nih.gov.
For its antioxidant and neuroprotective properties, this compound and 15-MPA have shown significant protective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells, likely by preventing increases in intracellular Ca2+ and cellular oxidation flybase.orgnih.govwikidata.org. In studies evaluating reactive oxygen species (ROS) levels, this compound (at 4 µM), along with sauchinone (B172494) and puerarin, significantly reduced mitochondrial ROS levels in senescent fibroblasts ontosight.aiwikipedia.org. Cellular viability and proliferation are commonly assessed using assays such as the MTT assay ontosight.aiwikidata.orgwikipedia.org, while mitochondrial ROS levels are quantified using flow cytometric analysis with probes like dihydrorhodamine 123 (DHR123) wikipedia.org. This compound has also been observed to decrease the proliferation activity of tumor cells and specifically induce apoptosis citeab.com. Moreover, research indicates that this compound can improve high glucose-induced insulin (B600854) resistance by activating AMP-activated protein kinase (AMPK) nih.govlipidmaps.org. In Alzheimer's disease models, this compound demonstrated an anti-Aβ42 toxicity effect in a transgenic Caenorhabditis elegans CL4176 model and inhibited Aβ1-42 levels in HEK293-APPsw cells fishersci.fi.
Table 1: Key In Vitro Cellular Assays for this compound Bioactivity
| Bioactivity Category | Assay Type / Cell Model | Key Findings |
| Anti-inflammatory | Rabbit Platelet Aggregation | Inhibited PAF-induced aggregation (IC50 = 5 µM) nih.gov |
| IgE/Ag-induced BMMCs | Inhibited 5-LO-dependent LTC4 generation; decreased cPLA2 phosphorylation via reduced Ca2+ influx and JNK pathway blockade nih.gov | |
| Microglial cells (15-MPA) | Inhibited inducible nitric oxide synthase (iNOS) nih.gov | |
| Antioxidant / Neuroprotective | Primary Rat Cortical Cells | Protected against glutamate-induced neurotoxicity by preventing [Ca2+]i increase and cellular oxidation flybase.orgnih.govwikidata.org |
| Senescent Fibroblasts | Significantly reduced mitochondrial ROS levels (4 µM) ontosight.aiwikipedia.org | |
| Anti-cancer | Tumor Cells | Decreased proliferation and induced apoptosis citeab.com |
| Insulin Resistance | High Glucose-induced Insulin Resistance Models | Improved insulin resistance via AMPK activation nih.govlipidmaps.org |
| Alzheimer's Disease | C. elegans CL4176, HEK293-APPsw cells | Anti-Aβ42 toxicity effect; inhibited Aβ1-42 levels fishersci.fi |
In Vivo Animal Models for this compound Pharmacological Evaluation
In vivo animal models are critical for assessing the systemic pharmacological effects of this compound, providing insights into its efficacy and potential therapeutic applications in a whole-organism context.
In studies related to anti-inflammatory activity, topically administered this compound at a dose of 2 mg/ear effectively inhibited croton oil-induced mouse ear edema nih.gov. This demonstrates its local anti-inflammatory potential. As a platelet-activating factor (PAF) antagonist, this compound has been shown to protect mice from PAF-induced lethality, with observed ED50 values of 1.1 mg/kg via intravenous (i.v.) administration and 69 mg/kg via oral (p.o.) administration nih.gov. This highlights its systemic efficacy in counteracting PAF-induced effects. For neuroprotective evaluation, this compound and its derivative 15-methoxypinusolidic acid (15-MPA) have been reported to protect neuronal cells from staurosporine (B1682477) (STS)-induced apoptosis nih.gov. Furthermore, extracts from Platycladus orientalis, a source of this compound, have been investigated in in vivo mouse models of Parkinson's Disease (PD) to evaluate their neuroprotective effects against toxin-induced neuronal death, such as that caused by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) wikidata.org. While these studies often involve complex extracts, they indicate the relevance of in vivo models for understanding the broader pharmacological impact of this compound-containing natural products.
Table 2: In Vivo Animal Models Used in this compound Research
| Bioactivity Category | Animal Model | Key Findings |
| Anti-inflammatory | Croton oil-induced mouse ear edema | Effectively inhibited edema (2 mg/ear, topical) nih.gov |
| PAF Antagonism | PAF-induced lethality in mice | Protected mice (ED50: 1.1 mg/kg i.v., 69 mg/kg p.o.) nih.gov |
| Neuroprotective | Neuronal cells (STS-induced apoptosis) | Protected against apoptosis nih.gov |
| Mouse models of PD (6-OHDA, MPTP) | Platycladus orientalis extract (containing this compound) showed neuroprotective effects against toxin-induced neuronal death wikidata.org |
Molecular Biology and Biochemical Approaches in this compound Mechanism Elucidation
Understanding the molecular and biochemical mechanisms underlying this compound's bioactivities is crucial for its development as a therapeutic agent. Various approaches are employed to dissect its cellular targets and signaling pathways.
Signaling Pathway Analysis: this compound's anti-inflammatory effects are linked to its ability to inhibit the phosphorylation of cytosolic phospholipase A2 (cPLA2), which is mediated by a decrease in intracellular Ca2+ influx and the blocking of c-Jun N-terminal kinase (JNK) pathways nih.gov. It has been noted that this compound does not affect the phosphorylation of extracellular signal-regulated kinase (ERK) or p38 mitogen-activated protein (MAP) kinase nih.gov. Furthermore, this compound has been reported to exhibit anti-inflammatory and neuroprotective properties through the inhibition of the NF-κB signaling pathway, a key regulator of immune responses and inflammation nih.gov. In the context of insulin resistance, this compound improves high glucose-induced conditions via the activation of AMP-activated protein kinase (AMPK) nih.gov. While specific to co-isolated compounds like isocupressic acid from Platycladus orientalis, the modulation of BACE1 activity via the GSK3β/NF-κB pathway exemplifies the types of signaling pathways investigated to understand the mechanisms of compounds found in this compound's natural sources wikipedia.orgfishersci.fi.
Gene and Protein Expression Studies: Techniques such as Western blot are utilized to quantify the levels of specific proteins involved in signaling pathways, including phosphorylated and total forms of proteins like GSK3β and NF-κB, although these specific examples were observed with co-isolated compounds fishersci.fi. RNA sequencing can be employed to identify key genes whose expression is altered by this compound or related compounds, such as the downregulation of VAMP8 observed with sauchinone, a compound often studied alongside this compound ontosight.ai.
Enzyme Activity and Biochemical Assays: Direct enzyme activity assays are performed to confirm the inhibition or activation of specific enzymes. For instance, assays for 5-lipoxygenase (5-LO) activity are used to confirm its inhibition by this compound nih.gov. BACE1 activity assays are conducted to assess its modulation by compounds like isocupressic acid wikipedia.orgfishersci.fi. In neurotoxicity models, biochemical assays measure caspase-3 activity, reactive oxygen species (ROS) production, nitric oxide (NO) production, glutathione (B108866) (GSH) depletion, and lipid peroxidation to evaluate the protective mechanisms of this compound and its derivatives wikidata.org.
Computational Chemistry and Molecular Modeling for this compound Research
Computational chemistry and molecular modeling approaches play an increasingly vital role in this compound research, complementing experimental studies by providing theoretical insights into its interactions, properties, and potential.
Molecular Docking: Molecular docking studies are widely employed to predict the binding affinity and interaction modes of this compound with various target proteins. This includes evaluating its binding to enzymes such as NADPH oxidase researchgate.net and human carbonic anhydrase (hCA I and hCA II) wikidata.org, as well as receptors like the ghrelin receptor nih.gov. These studies help to identify potential molecular targets and elucidate the structural basis of this compound's bioactivity.
ADME Prediction and QSAR: In silico methods are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as oral bioavailability and drug-likeness wikidata.org. While not explicitly detailed for this compound, Quantitative Structure-Activity Relationship (QSAR) studies are implicitly used in structure-activity relationship investigations of this compound derivatives, aiming to correlate chemical structure with biological activity ebi.ac.uk.
Molecular Dynamics (MD) Simulation: Molecular dynamics simulations are utilized to provide a more dynamic view of ligand-protein interactions, overcoming the limitations of static docking by accounting for protein flexibility. This advanced technique helps to understand the conformational changes and stability of this compound-protein complexes over time rsc.org.
Network Pharmacology and Quantum Chemical Calculations: Network pharmacology is an emerging approach that integrates computational analysis to identify complex interactions between compounds, targets, and disease pathways. It is used to map inflammation-related targets and pathways, and to identify synergistic interactions of compounds, including those found in this compound's natural sources rsc.orgscienceopen.com. Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), are applied for Electronic Circular Dichroism (ECD) simulations to confirm the absolute configuration of complex natural products like lambertianic acid, a diterpene often co-isolated with this compound, ensuring accurate structural assignments nih.gov.
Future Research Directions and Translational Perspectives for Pinusolide
Elucidation of Underexplored Biological Activities of Pinusolide
While this compound's anti-inflammatory and antioxidant properties are recognized lipidmaps.orgciteab.comnih.gov, several other biological activities warrant deeper investigation. A notable underexplored area is its potent role as a platelet-activating factor (PAF) antagonist nih.govmdpi.com. Research has suggested that this compound, a labdane-type diterpene, could be valuable in treating hypotension and in the development of specific PAF antagonists nih.gov.
Furthermore, this compound exhibits significant neuroprotective activity. Studies in primary cultures of rat cortical cells have shown that this compound protects against staurosporine (B1682477) (STS)-induced neuronal apoptosis mims.com. This protective effect is mediated by preventing increases in intracellular calcium ([Ca2+]i) and cellular oxidation, and by inhibiting caspase-3/7 activation mims.com. These findings highlight a promising avenue for its application in neurodegenerative diseases mims.com.
This compound also demonstrates an intriguing impact on metabolic regulation. It has been found to induce AMPK phosphorylation and stimulate glucose uptake through the LKB1-mediated AMPK activation pathway wikidata.org. This mechanism suggests this compound's potential as a therapeutic agent for diabetes mellitus, particularly in improving glucose metabolism wikidata.org.
Beyond human health, this compound shows promise in agricultural applications. It exhibits antifungal activity against plant pathogens, including Magnaporthe oryzae and Alternaria alternata ontosight.aicenmed.com. This indicates a potential role as a biofungicide, contributing to more sustainable agricultural practices ontosight.aicenmed.com. Further research should focus on the precise molecular targets and signaling pathways involved in these diverse activities to fully leverage this compound's therapeutic and agrochemical potential.
Development of Advanced this compound Delivery Systems
For this compound to transition effectively into clinical or agricultural applications, the development of advanced delivery systems is paramount. Such systems are essential for enhancing its bioavailability, ensuring targeted delivery, and enabling sustained release, thereby optimizing its therapeutic efficacy and minimizing off-target effects. Although specific this compound-focused delivery systems are not extensively detailed in current literature, broader discussions on advanced carrier systems provide a conceptual framework.
General advancements in drug delivery include lipid-based nanoparticles, micelles, and polymeric nanoparticles, which are designed to improve drug bioavailability and achieve targeted delivery wikipedia.org. Interestingly, this compound, as a component of Platycladus orientalis extracts, has predicted good skin permeability, suggesting its suitability for dermal trans-delivery systems wikipedia.org. This characteristic could be particularly beneficial for localized topical applications, such as in dermatological treatments or for enhancing cosmetic effects like skin whitening, given its tyrosinase-inhibitory activity wikipedia.org. The exploration of amphiphilic compounds for neuroprotective agents and their integration into delivery systems also points to potential strategies for this compound derivatives guidetopharmacology.org.
Future research should prioritize the design, synthesis, and characterization of specific nanocarriers (e.g., liposomes, solid lipid nanoparticles, or polymeric micelles) tailored to this compound. These systems should aim to enhance its solubility, improve its stability in vivo, facilitate its passage across biological barriers (like the blood-brain barrier for neuroprotective applications), and enable controlled release at the site of action.
Combination Therapies Involving this compound
The exploration of this compound in combination therapies represents a significant translational opportunity, aiming to achieve synergistic therapeutic effects, broaden its spectrum of action, or overcome drug resistance. Given this compound's established anti-inflammatory properties lipidmaps.orgciteab.comnih.gov, it could be investigated as an adjunct to conventional anti-inflammatory drugs. This approach might allow for a reduction in the dosage of traditional agents, potentially mitigating their associated adverse effects. For instance, studies involving extracts from Biota orientalis, a source of this compound, have considered combination treatments with NSAIDs for conditions like osteoarthritis guidetopharmacology.org.
This compound's reported anticancer activity fishersci.ca also suggests its potential in multi-drug regimens for cancer treatment. A precedent exists with cedrol, another compound found in Platycladus orientalis, which demonstrated synergistic inhibition of glioblastoma multiforme (GBM) cell growth when combined with Temozolomide (TMZ) fishersci.ca. This combination enhanced cell cycle arrest, apoptosis, and DNA damage response, while also ameliorating TMZ-induced liver damage fishersci.ca. This success story provides a strong rationale for investigating this compound in similar combination strategies to improve the efficacy of existing chemotherapies or to overcome resistance mechanisms.
Furthermore, its neuroprotective effects mims.com could position this compound as a valuable component in combination therapies for neurodegenerative disorders, where it might complement agents targeting different aspects of neuronal pathology. Systematic studies are needed to identify optimal combination partners, determine effective ratios, and elucidate the underlying molecular mechanisms of synergistic interactions across various disease models.
Preclinical and Clinical Development Pathways for this compound
The translational journey of this compound from a natural compound to a clinically viable therapeutic agent necessitates a structured and comprehensive development pathway, involving both preclinical and clinical stages. To date, much of the research on this compound has been conducted in vitro. These studies have demonstrated its neuroprotective capabilities in primary rat cortical cell cultures mims.com, its ability to inhibit 5-lipoxygenase (5-LO)-dependent leukotriene C4 (LTC4) generation in immunoglobulin E (IgE)/Ag-induced bone marrow-derived mast cells nih.gov, and its role in stimulating glucose uptake via AMPK activation wikidata.org.
The next crucial phase involves rigorous in vivo preclinical studies. These studies are essential to evaluate this compound's efficacy in living systems, determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), assess its pharmacodynamic effects, and establish preliminary safety and toxicity profiles in relevant animal models. While some Platycladus orientalis extracts, which contain this compound, have been evaluated in vivo for various activities such as hair growth promotion and anti-inflammatory effects nih.govguidetopharmacology.org, direct and comprehensive in vivo preclinical data specifically for isolated this compound are still emerging.
Successful outcomes from these preclinical investigations would be critical for supporting an Investigational New Drug (IND) application to regulatory bodies. This would then pave the way for human clinical trials, typically progressing through several phases:
Phase I: Focuses on safety, dosage range, and pharmacokinetic properties in a small group of healthy volunteers or patients.
Phase II: Evaluates efficacy and further assesses safety in a larger group of patients with the target condition.
Phase III: Compares the new treatment to existing therapies in a large patient population to confirm efficacy and monitor adverse reactions.
For natural products like this compound, ensuring consistent composition, purity, and potency through robust standardization protocols is a prerequisite for advancing through these clinical development stages nih.gov.
Economic and Sustainable Production of this compound for Research and Application
The long-term feasibility and widespread accessibility of this compound for both research and potential therapeutic applications are contingent upon the development of economic and sustainable production methods. This compound is naturally isolated from plants such as Biota orientalis, also known as Platycladus orientalis mims.comwikidata.orgnih.govfishersci.fi. Natural extraction from these plant sources currently serves as the primary method of acquisition. Studies have detailed the chemical composition and variability of this compound content within Platycladus orientalis from different geographical regions, with this compound identified as a dominant diterpenoid in n-hexane extracts of its leaves fishersci.at.
To ensure a consistent and sufficient supply while minimizing environmental impact, future research should focus on several key areas:
Optimization of Extraction and Purification: Developing more efficient, cost-effective, and environmentally friendly methods for extracting and purifying this compound from its natural sources. This could involve exploring green chemistry techniques to reduce solvent use and waste generation.
Controlled Cultivation: Investigating controlled cultivation of Pinus species or Platycladus orientalis under optimized conditions (e.g., specific soil types, climate, nutrient regimes) to maximize this compound yields.
Biotechnological Production: Exploring alternative biosynthetic pathways, such as microbial fermentation or plant cell culture. These methods could offer a more controlled, scalable, and potentially more sustainable means of producing this compound independently of seasonal or geographical variations in plant growth.
The broader concept of utilizing bioactive natural products as biofungicides in sustainable agricultural systems further underscores the economic and environmental benefits associated with the sustainable sourcing of compounds like this compound ontosight.ai. Efforts in these areas will be crucial for establishing a reliable and economically viable supply chain for this compound, supporting its continued research and eventual application.
Q & A
Q. What controls are essential when assessing this compound’s anti-inflammatory activity in murine models?
- Methodological Answer :
- Positive Control : Dexamethasone (1 mg/kg) for IL-6/TNF-α suppression.
- Vehicle Control : DMSO (≤0.1% v/v) to rule out solvent effects.
- Sham Group : Untreated mice with identical surgical/behavioral handling.
- Data Normalization : Express cytokine levels as fold-change relative to vehicle .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
